|
REACTION_CXSMILES
|
[Si:1]([O:8][CH2:9][C:10](=[CH2:13])[CH2:11][OH:12])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]>C(Cl)Cl.[O-2].[O-2].[Mn+4].O=[Mn]=O>[Si:1]([O:8][CH2:9][C:10](=[CH2:13])[CH:11]=[O:12])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:2])[CH3:3] |f:2.3.4|
|
|
Name
|
|
|
Quantity
|
11.35 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC(CO)=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC(CO)=C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for three days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
STIRRING
|
|
Details
|
continued stirring until TLC
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a pad of silica
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated at ˜15° C.
|
|
Type
|
CUSTOM
|
|
Details
|
purified on silica gel column (5-20%, EA/Hex)
|
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC(C=O)=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.7 g | |
| YIELD: PERCENTYIELD | 59.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.6% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |